molecular formula C24H40O6 B600247 Byssomeruliol B CAS No. 83213-39-2

Byssomeruliol B

Cat. No.: B600247
CAS No.: 83213-39-2
M. Wt: 424.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Byssomeruliol B is a naturally occurring aromatic hydroxyketone isolated from the fungus Byssomerulius corium. Its molecular formula is C₂₄H₄₀O₆, with a molecular weight of 424.59 g/mol . Structurally, it features a 1-(2,4,6-trihydroxyphenyl)-12,14-dihydroxydecanone backbone, characterized by hydroxyl groups at positions 2, 4, 6 (on the phenyl ring) and 12, 14 (on the aliphatic chain). This compound is part of a broader family of Byssomeruliols (A–H), which share a common phenolic hydroxyketone scaffold but differ in substituent positions and oxidation states. While its exact biological role remains under investigation, related hydroxyketones are noted for applications in materials science, such as photosensitizers in silver halide pigments .

Properties

CAS No.

83213-39-2

Molecular Formula

C24H40O6

Molecular Weight

424.57

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Source/Synthesis Applications/Notes
This compound C₂₄H₄₀O₆ 424.59 2,4,6-trihydroxyphenyl; 12,14-dihydroxydecanone Natural (Byssomerulius corium) Understudied; potential material science uses
Byssomeruliol A C₂₄H₄₀O₆ 424.59 Likely positional isomer of this compound Natural (Byssomerulius corium) Synthesized via methods from 1930s literature
Byssomeruliol C C₂₂H₃₆O₅ 378.55 13-hydroxy; 2,4,6-trihydroxyphenyl Natural (fungal fruiting bodies) Isolated alongside Byssomeruliol D
Byssomeruliol D C₂₂H₃₆O₅ 378.55 14-hydroxy; 2,4,6-trihydroxyphenyl Natural (fungal mycelia) Structural analog of Byssomeruliol C
Byssomeruliol H C₃₀H₅₀O₁₁ 598.71 Extended aliphatic chain; additional hydroxyls Database-derived (chem960.com ) Larger molecular framework
Oxime derivative C₂₃H₃₉NO₄ 393.57 1.2-substituted hydroxyketone with oxime Synthetic Higher nitrogen content
Dibrominated analog C₂₃H₃₆Br₂O₄ 506.32 3,5-dibromo-2,4-dihydroxyphenyl Synthetic (bromination reaction) Enhanced stability via halogenation

Key Differences and Implications

Hydroxylation Patterns : this compound distinguishes itself from C and D through hydroxylation at positions 12 and 14 on the aliphatic chain, compared to C (13-hydroxy) and D (14-hydroxy). These differences may influence solubility and intermolecular interactions .

Functional Group Additions : The oxime derivative introduces a nitrogen-containing functional group, which could enhance metal-binding capacity or serve as a precursor for further chemical modifications .

Q & A

Q. What practices minimize false positives in high-throughput screens for this compound analogs?

  • Methodological Answer : Implement Z’-factor analysis to assess assay robustness. Use counter-screening against unrelated targets (e.g., kinase panels) to rule out pan-assay interference compounds (PAINS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.